2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

CAS No.: 67146-22-9

Cat. No.: VC3724289

Molecular Formula: C2H4N4O3S2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67146-22-9 |

|---|---|

| Molecular Formula | C2H4N4O3S2 |

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | (5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid |

| Standard InChI | InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9) |

| Standard InChI Key | NLDLXEAUMGUSPX-UHFFFAOYSA-N |

| SMILES | C(N1C(=S)N=NN1)S(=O)(=O)O |

| Canonical SMILES | C(N1C(=S)N=NN1)S(=O)(=O)O |

Introduction

Chemical Structure and Properties

Molecular Formula and Structural Features

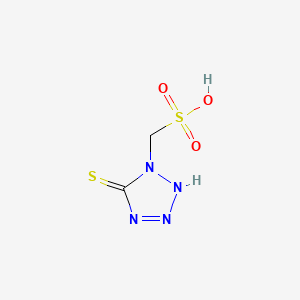

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has the molecular formula C₂H₄N₄O₃S₂. Its structure is characterized by a tetrazole ring with a thioxo (=S) group at position 5 and a methanesulphonic acid (-CH₂SO₃H) group attached to the nitrogen at position 1. The compound's structural representation can be described through various chemical identifiers :

-

InChI: InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9)

-

InChI Key: NLDLXEAUMGUSPX-UHFFFAOYSA-N

-

SMILES: O=S(=O)(O)CN1N=NNC1=S

The tetrazole ring, being a 5-membered heterocycle with four nitrogen atoms, contributes to the aromatic character of the compound. The thioxo group at position 5 imparts distinctive reactivity patterns, particularly in nucleophilic substitution reactions. The methanesulphonic acid group enhances the compound's water solubility and contributes to its acidic properties .

Physical and Chemical Properties

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid typically appears as a white to off-white solid. Its physical properties are strongly influenced by both the tetrazole ring and the methanesulphonic acid group. The compound exhibits good solubility in polar solvents, particularly in aqueous environments, due to the presence of the sulphonic acid group .

The tetrazole ring contributes to the compound's stability, while the thioxo group introduces specific reactivity patterns. The acidic nature of the compound is primarily attributed to the methanesulphonic acid moiety, although the tetrazole ring itself possesses acidic character. 5-substituted tetrazoles typically have pKa values in the range of 4.5-4.9, comparable to carboxylic acids (pKa 4.2-4.4), making them excellent bioisosteres in drug design .

The compound's stability under standard conditions is generally moderate, although specific stability parameters can vary depending on environmental factors such as temperature, pH, and exposure to light or oxidizing agents. The presence of the thioxo group may render the compound susceptible to oxidation under certain conditions .

Biological Activity and Applications

Pharmaceutical Relevance

Tetrazole derivatives have significant importance in medicinal chemistry and drug design. The tetrazole moiety is found in numerous FDA-approved drugs and experimental pharmaceutical compounds. The biological relevance of tetrazoles, including 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, stems from their ability to serve as bioisosteres for carboxylic acids and other functional groups .

The tetrazole ring's bioisosterism to carboxylic acids is particularly valuable in drug design for several reasons:

-

Comparable pKa values (tetrazole: 4.5-4.9 vs. carboxylic acid: 4.2-4.4)

-

Similar size and spatial arrangement of heteroatom lone pairs

-

Comparable molecular electrostatic potential

-

Enhanced metabolic stability compared to carboxylic acids

-

Improved membrane penetration due to increased lipophilicity

-

Extended half-life in biological systems

These properties make tetrazole-containing compounds, potentially including 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, interesting candidates for pharmaceutical development .

Structure-Activity Relationships

The structure-activity relationships of tetrazole compounds are well-documented in pharmaceutical research. The tetrazole moiety can participate in various intermolecular interactions that contribute to biological activity:

-

Hydrogen bonding through the tetrazole N-H (when present)

-

Electrostatic interactions with positively charged amino acid residues in protein binding sites

-

π-π interactions between the tetrazole ring and aromatic amino acid side chains

-

T-shaped edge-to-face and parallel-displaced stacking arrangements in π-π interactions

The protein data bank (PDB) contains numerous examples of tetrazole-containing compounds co-crystallized with target proteins, providing valuable insights into their binding modes and interactions .

Industrial and Chemical Applications

Beyond pharmaceutical applications, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid may have utility in various chemical and industrial processes:

-

As a reagent in organic synthesis

-

As a formaldehyde donor that activates condensation reactions

-

In agrochemical formulations

-

As a specialty chemical in various industrial applications

The compound's unique functional groups and reactivity make it a versatile chemical entity with potential applications across multiple domains .

Comparative Analysis with Related Compounds

Comparison with Carboxylic Acids

5-substituted tetrazoles, which share structural similarities with 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, have been extensively compared with carboxylic acids to understand their bioisosteric relationships. The following table summarizes key comparative parameters:

| Property | 5-Substituted Tetrazoles | Carboxylic Acids |

|---|---|---|

| pKa range | 4.5-4.9 | 4.2-4.4 |

| Metabolic stability | Enhanced | Standard |

| Lipophilicity | Higher | Lower |

| Charge delocalization | More extensive | Less extensive |

| Membrane penetration | Improved | Standard |

| Biological half-life | Often extended | Variable |

This comparison highlights why tetrazoles are often preferred as carboxylic acid replacements in drug design and development .

Different Tetrazole Substitution Patterns

Tetrazoles can exist in various substitution patterns, each with unique properties and applications:

-

5-Monosubstituted tetrazoles (58% of tetrazole structures in PDB)

-

1-Monosubstituted tetrazoles (18% of tetrazole structures in PDB)

-

1,5-Disubstituted tetrazoles (14% of tetrazole structures in PDB)

-

2-Substituted and 2,5-disubstituted tetrazoles (less common)

Each substitution pattern confers different geometrical characteristics and functional properties. For instance, 1,5-disubstituted tetrazoles are effective bioisosteres for cis-amide bonds in peptidomimetics, whereas 5-substituted tetrazoles are primarily used as surrogates for carboxylic acids .

The specific substitution pattern in 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, with substituents at positions 1 and 5, places it among the 1,5-disubstituted tetrazoles, albeit with the unique feature of a thioxo group at position 5.

Current Research and Future Perspectives

Research Gaps and Opportunities

Several research gaps and opportunities exist in the study of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid:

-

More comprehensive characterization of its physical and chemical properties

-

Exploration of its full range of reactivity patterns

-

Investigation of potential biological activities

-

Development of more efficient synthetic routes

-

Exploration of novel derivatives with enhanced properties or activities

Addressing these research gaps could lead to new insights and applications for this interesting heterocyclic compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume